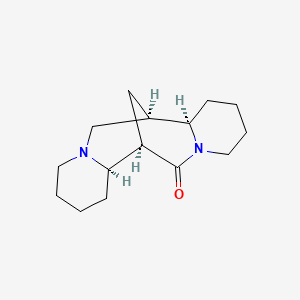
d-17-Oxosparteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-17-Oxosparteine: is a quinolizidine alkaloid, a class of compounds known for their presence in various leguminous plants. These alkaloids are characterized by their tetracyclic structure and are often found in plants like lupins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-17-Oxosparteine typically involves the oxidation of sparteine. One common method includes the use of acid permanganate for the cold oxidation of sparteine . Another approach involves the use of thioredoxin-mediated activation of enzymes in chloroplasts, which facilitates the conversion of cadaverine to 17-oxosparteine .
Industrial Production Methods: Industrial production of this compound is less common and primarily focuses on the extraction from natural sources, such as lupins. The process involves isolating the compound from plant tissues using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: d-17-Oxosparteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acid permanganate is commonly used for the oxidation of sparteine to produce this compound.
Reduction: Specific reducing agents can be used to convert this compound back to its reduced forms.
Substitution: Various nucleophiles can be introduced to the molecule under appropriate conditions to yield substituted derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
d-17-Oxosparteine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis of quinolizidine alkaloids. It helps in understanding the enzymatic pathways and mechanisms involved in the formation of these complex molecules .
Biology: In biological research, this compound is studied for its role in plant defense mechanisms. It is known to deter herbivores due to its toxic properties, making it a subject of interest in ecological studies .
Medicine: Although not widely used in medicine, this compound’s structure and properties make it a potential candidate for drug development. Its interactions with various biological targets are being explored for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of certain chemicals and as a precursor for synthesizing other valuable compounds .
Mechanism of Action
The mechanism of action of d-17-Oxosparteine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, which are crucial for various biological processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve the modulation of neurotransmitter systems and other cellular pathways .
Comparison with Similar Compounds
d-17-Oxosparteine is unique among quinolizidine alkaloids due to its specific structure and properties. Similar compounds include:
Sparteine: A closely related alkaloid with a similar tetracyclic structure but different functional groups.
Lupanine: Another quinolizidine alkaloid with distinct biological activities.
5,6-Dehydrolupanine: A derivative of lupanine with additional double bonds
Properties
CAS No. |
29882-72-2 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |
InChI |
InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14-/m1/s1 |
InChI Key |
YQMWQSMYVPLYDI-AAVRWANBSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@H]([C@H]2C1)C(=O)N4[C@@H]3CCCC4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



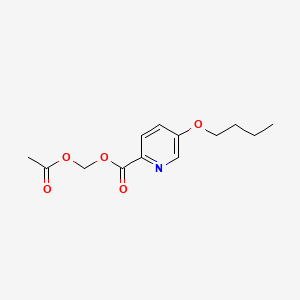
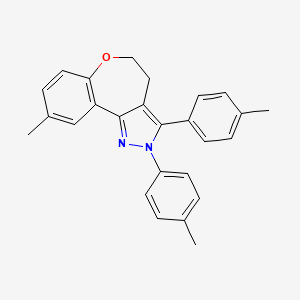
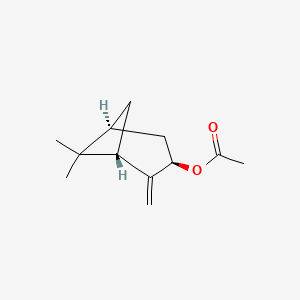
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
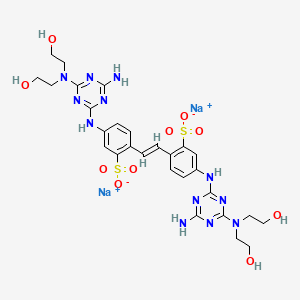
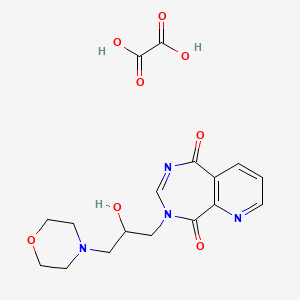


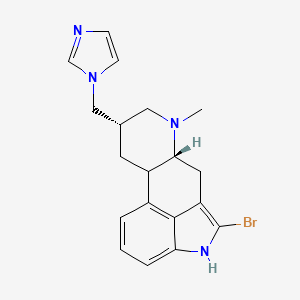

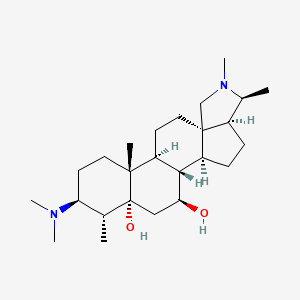
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)

